2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
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Description
2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
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Biological Activity
2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, also known as a synthetic indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an indole core linked to a piperidine moiety, which contributes to its pharmacological properties.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈N₄O |
Molecular Weight | 298.36 g/mol |
CAS Number | 1797842-62-6 |
Anticancer Properties
Research indicates that indole derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways, leading to reduced viability of cancer cells and enhanced apoptosis rates .
Neuroprotective Effects
The presence of the piperidine and pyrrolidine moieties in the compound suggests potential neuroprotective effects. Compounds containing indole structures have been linked to neuroprotection against oxidative stress and neuronal apoptosis. In vitro studies indicate that such derivatives can modulate neurotransmitter levels and protect neuronal cells from damage, making them candidates for treating neurodegenerative disorders .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Preliminary investigations into the biological activity of this compound suggest it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications to the indole core significantly influenced cytotoxicity, with certain analogs demonstrating IC50 values in the low micromolar range against breast and lung cancer cells .
Study 2: Neuroprotective Mechanism
In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that the compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function, suggesting a protective role against neurodegeneration .
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-18-9-13-22(14-18)17-7-11-21(12-8-17)20(24)15-23-10-6-16-4-2-3-5-19(16)23/h2-6,10,17-18H,7-9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLJGZGFAGGLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.